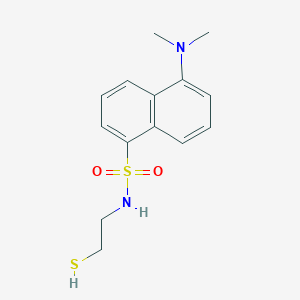

Dansylamidoethyl Mercaptan

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Dansylamidoethyl mercaptan and related mercaptans involves various chemical reactions. One method involves the reaction of mercaptans with dansyl chloride, leading to the formation of corresponding disulfides and the reduction of dansyl chloride to sulfinic acid. This process highlights the oxidative side reactions during dansylation of SH-compounds, which can be significant when working with cysteine, homocysteine, and cysteamine among others (Schulze & Neuhoff, 1976).

Molecular Structure Analysis

The molecular structure of Dansylamidoethyl mercaptan, like other mercaptans, is characterized by the presence of a thiol group. The specific arrangement and bonding within the molecule influence its chemical behavior and properties. Studies on the molecular structure of similar compounds, such as methyl mercaptan, provide insights into the potential structure and characteristics of Dansylamidoethyl mercaptan, including bond lengths and angles that are crucial for understanding its reactivity and interactions with other molecules (Kojima & Nishikawa, 1957).

Chemical Reactions and Properties

Dansylamidoethyl mercaptan participates in various chemical reactions, primarily due to its reactive thiol group. It can undergo oxidation reactions to form disulfides, which are crucial in understanding its chemical behavior. The synthesis and reactions of related compounds provide a foundation for predicting the chemical reactions Dansylamidoethyl mercaptan might undergo, including its potential to act as a nucleophile in the synthesis of β-hydroxyethyl sulfide with mercaptan and ethylene carbonate (Liu et al., 2019).

Physical Properties Analysis

The physical properties of Dansylamidoethyl mercaptan, such as solubility, boiling point, and melting point, are essential for handling and application in various chemical processes. Although specific data on Dansylamidoethyl mercaptan is scarce, the study of similar mercaptans provides valuable information on expected physical properties. For instance, the synthesis and characterization of long-chain mercaptan-protected palladium nanoparticles offer insights into the stability and solubility of mercaptan compounds (Shen et al., 2003).

Wissenschaftliche Forschungsanwendungen

Diagnostic Applications in Medical Conditions

Dansylamidoethyl Mercaptan and related volatile sulfur compounds (VSCs) like methyl mercaptan are primarily known for their role in diagnostic applications. They are significantly involved in the detection and identification of various bacteria and medical conditions:

Identification of Pathogenic Bacteria : VSCs, including methyl mercaptan, are products of bacterial metabolism and can serve as biological markers for the presence of pathogens. These compounds can be detected in the exhaled breath of patients, allowing for non-invasive monitoring and early detection of bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. This is particularly crucial in critically ill patients where early detection can significantly influence the treatment outcomes (Bos, Sterk, & Schultz, 2013).

Oral Malodor and Periodontitis : VSCs like methyl mercaptan are major contributors to oral malodor and are associated with periodontitis. They are produced by the bacterial putrefaction of protein in the oral cavity. Methyl mercaptan and other VSCs are found to be toxic to tissues and may play a significant role in the pathogenesis of periodontal diseases, causing detrimental changes in the extracellular matrix and local immune response of periodontal tissues (Ratcliff & Johnson, 1999).

Chemical Testing and Analysis

Dansylamidoethyl Mercaptan can also be utilized in chemical testing and analysis due to its distinct properties:

- Gas Filter Testing : In research related to the development of test procedures for gas filters, especially those used in chemical, biological, radiological, and nuclear (CBR) filter systems, Dansylamidoethyl Mercaptan and related mercaptans have been investigated. Although the use of mercaptans for this purpose was found to have limitations due to their hazardous nature, the concept of using odor to test the efficacy of gas filters has been explored (Gilder, 1964).

Eigenschaften

IUPAC Name |

5-(dimethylamino)-N-(2-sulfanylethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S2/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(17,18)15-9-10-19/h3-8,15,19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZZMACEVFIQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409591 | |

| Record name | Dansylamidoethyl Mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dansylamidoethyl Mercaptan | |

CAS RN |

5354-61-0 | |

| Record name | Dansylamidoethyl Mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

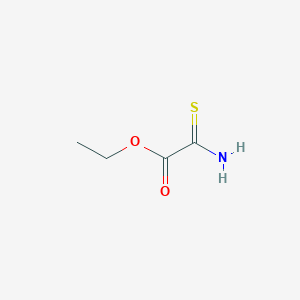

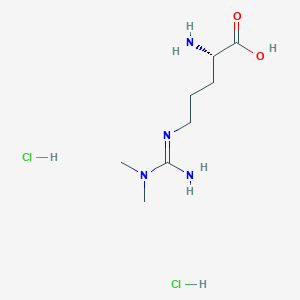

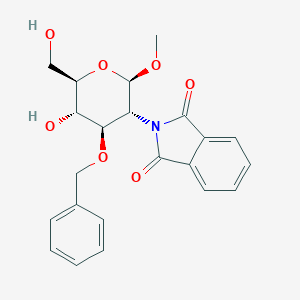

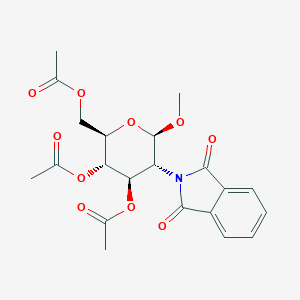

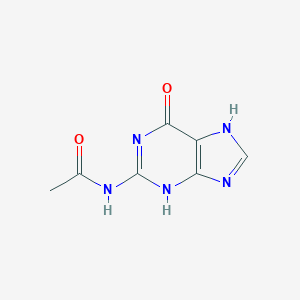

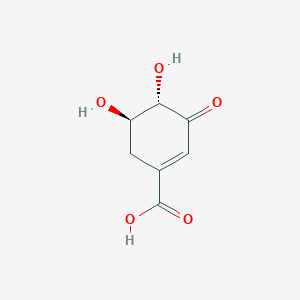

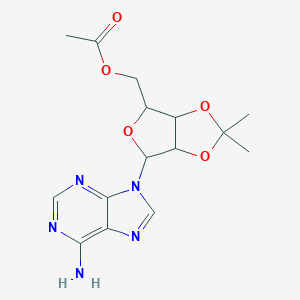

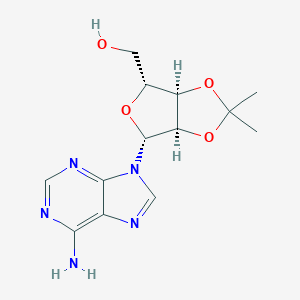

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.